molecular formula C21H31ClN2O4S B14033240 n-((2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl)-n-isobutyl-4-methoxybenzenesulfonamide hcl

n-((2r,3s)-3-Amino-2-hydroxy-4-phenylbutyl)-n-isobutyl-4-methoxybenzenesulfonamide hcl

Cat. No.: B14033240
M. Wt: 443.0 g/mol
InChI Key: FACXJNLQPYJBCJ-JUDYQFGCSA-N
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Description

N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the stereoselective bioreduction of a precursor compound using short-chain dehydrogenase/reductase (SDR) enzymes . This method ensures high enantioselectivity and yields the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the enzymatic reactions for large-scale synthesis. This includes adjusting reaction conditions such as pH, temperature, and substrate concentration to maximize yield and purity. Additionally, the use of biocatalysts and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution at the sulfonamide group can produce various substituted derivatives.

Scientific Research Applications

N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral sulfonamides and amino alcohols, such as:

  • N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-tert-butyl-4-methoxybenzenesulfonamide
  • N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-methyl-4-methoxybenzenesulfonamide

Uniqueness

What sets N-((2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-methoxybenzenesulfonamide hydrochloride apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H31ClN2O4S

Molecular Weight

443.0 g/mol

IUPAC Name

N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-4-methoxy-N-(2-methylpropyl)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C21H30N2O4S.ClH/c1-16(2)14-23(28(25,26)19-11-9-18(27-3)10-12-19)15-21(24)20(22)13-17-7-5-4-6-8-17;/h4-12,16,20-21,24H,13-15,22H2,1-3H3;1H/t20-,21+;/m0./s1

InChI Key

FACXJNLQPYJBCJ-JUDYQFGCSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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